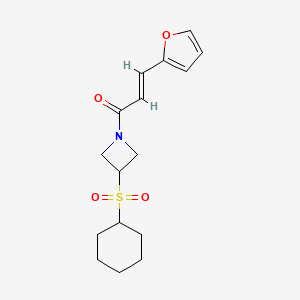

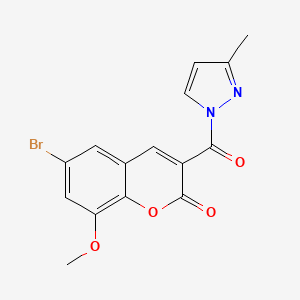

![molecular formula C13H11N3S B2948001 (Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline CAS No. 900135-54-8](/img/structure/B2948001.png)

(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline” is a compound that belongs to the class of thiazolo[3,2-a]pyrimidines . These compounds are heterocycles containing sulphur and nitrogen atoms in the core structure . They have been found to possess remarkable pharmacological properties .

Synthesis Analysis

The synthesis of thiazolo[3,2-a]pyrimidines involves the use of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-thione derivatives as starting materials . The precursor pyrimidine derivatives are prepared by Biginelli reaction of pentan-2,4-dione, thiourea, and an appropriate aromatic aldehyde in the presence of an ionic liquid . They are then reacted with ethyl bromoacetate in a sequence involving condensation/cyclization reaction to give the corresponding thiazolopyrimidines .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-a]pyrimidines was determined by NMR and IR spectroscopy . The structure of these compounds can be influenced by the substituents attached to the thiazolo[3,2-a]pyrimidine core .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-a]pyrimidines include the Biginelli reaction and a condensation/cyclization reaction . The Biginelli reaction is a three-component coupling reaction that produces dihydropyrimidinones . The condensation/cyclization reaction involves the reaction of the precursor pyrimidine derivatives with ethyl bromoacetate .Scientific Research Applications

Antitumor Activity

Thiazolo[3,2-a]pyrimidine derivatives have shown high antitumor activities. Their structural similarity to purine allows them to bind effectively to biological targets, which is crucial in the design of anticancer drugs. The active methylene group present in these compounds is highly reactive, making it an attractive center for functionalization to optimize ligand-target interaction .

Antibacterial and Anti-inflammatory Properties

These derivatives also exhibit significant antibacterial and anti-inflammatory properties. This makes them promising candidates for the development of new antibiotics and anti-inflammatory medications, addressing the growing concern of antibiotic resistance .

Synthesis of N-Fused Heterocyclic Compounds

A five-component cascade reaction has been developed to synthesize N-fused heterocyclic compounds, including thiazolo[3,2-a]pyridine derivatives. These compounds have a wide spectrum of biological activities, which can be utilized in the development of various pharmacological agents .

Pharmacological Activities

Thiazolo[3,2-a]pyridines are known for their notable antibacterial and antifungal activities. They also show potential as beta-amyloid production inhibitors, CDK2-cyclin A inhibitors, and muscle relaxants, among other uses. This versatility makes them valuable for chemotherapy of various cancers, including leukemia, lung cancer, and melanoma .

5-HT2A Receptor Antagonists

Novel 5H-thiazolo[3,2-a]pyrimidin-5-one derivatives have been synthesized and evaluated as 5-HT2A receptor antagonists. These compounds could play a role in treating various psychiatric and neurological disorders by modulating serotonin receptors .

Alzheimer’s Disease Research

Compounds with the thiazolo[3,2-a]pyrimidin-5-one structure have been studied for their potential use in Alzheimer’s disease research. They have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is a target for the treatment of Alzheimer’s disease symptoms .

Future Directions

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazolo[3,2-a]pyrimidines, have been shown to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Mode of Action

It’s worth noting that the thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .

Biochemical Pathways

Compounds with similar structures have been shown to have significant effects on various biochemical pathways due to their high reactivity towards various electrophilic reagents .

properties

IUPAC Name |

7-methyl-N-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-10-9-12(15-11-5-3-2-4-6-11)16-7-8-17-13(16)14-10/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBPBQRNTVWLARS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C2)N3C=CSC3=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-ylidene)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

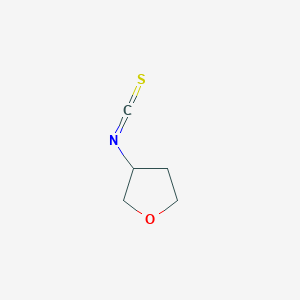

![5-((3-(dimethylamino)propyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2947919.png)

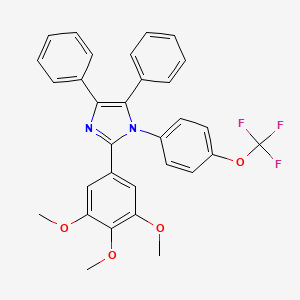

![6-Oxo-3-aza-bicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester](/img/structure/B2947920.png)

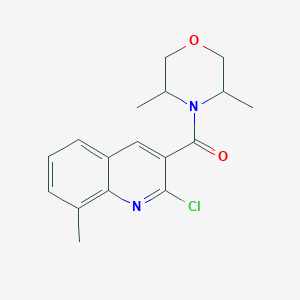

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopentanecarboxamide](/img/structure/B2947923.png)

![1-(3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl)-2-phenylbutan-1-one](/img/structure/B2947925.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(naphthalen-2-ylsulfanyl)acetate](/img/structure/B2947933.png)

![(E)-3-(4-bromophenyl)-2-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)prop-2-enenitrile](/img/structure/B2947935.png)

![3-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-methylpyridazine](/img/structure/B2947940.png)